molecular formula C8H12O3 B130156 Methyl 2-oxocyclohexanecarboxylate CAS No. 41302-34-5

Methyl 2-oxocyclohexanecarboxylate

Cat. No.: B130156
CAS No.: 41302-34-5
M. Wt: 156.18 g/mol
InChI Key: JEENWEAPRWGXSG-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclohexanecarboxylate, also known as 2-methoxycarbonylcyclohexanone, is an organic compound with the molecular formula C8H12O3. It is a colorless to light yellow liquid that is used in various chemical syntheses. This compound is notable for its role in the synthesis of substituted tetrahydrobenzofuran derivatives and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclohexanecarboxylate
  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 2-oxo-1-cycloheptanecarboxylate
  • Ethyl 2-oxocyclopentanecarboxylate

Uniqueness

Methyl 2-oxocyclohexanecarboxylate is unique due to its specific reactivity and the stability of its cyclohexanone ring. Compared to similar compounds, it offers distinct advantages in terms of yield and selectivity in various synthetic applications .

Properties

IUPAC Name

methyl 2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENWEAPRWGXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884687
Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41302-34-5
Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Methyl 2-oxocyclohexanecarboxylate
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Synthesis routes and methods

Procedure details

To sodium hydride (60% oil dispersion, 10 g) was added a solution of dimethyl carbonate (18.02 g, 200 mmol) in dry THF (50 mL). The mixture was stirred at reflux temperature (100° C.), and then, a solution of cyclohexanone (7.8 g, 80 mmol) in dry THF (20 mL) was added dropwise to the mixture using a syringe pump. After two minutes of addition, potassium hydride (30% oil dispersion, 0.9 g) was added to initiate the reaction. The addition of cyclohexanone was continued over a period of 1 h. The mixture was refluxed and stirred for an additional 30 min after complete addition of cyclohexanone, when the reaction mixture lumped. It was cooled down in an ice bath for 20 min. The mixture was hydrolyzed by the slow addition of 3M aqueous acetic acid (75 mL), then poured into brine (100 mL) and extracted with CH2Cl2 (150 mL×4). The combined organic layers were dried over MgSO4 and filtered. The filtrate was evaporated in vacuo to give a thick yellow liquid (17.2 g). The liquid was distilled under reduced pressure to give 2 (11.3 g, 91%) as a colorless liquid [bp 38-43° C. (0.05-0.075 mm Hg, bath temp: 75-78° C.)]. See Ruest et al., 1976.
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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